Product packaging for 2,4,6-trichloropyrido[3,4-d]pyrimidine(Cat. No.:CAS No. 2143878-49-1)

2,4,6-trichloropyrido[3,4-d]pyrimidine

Cat. No.: B6166835
CAS No.: 2143878-49-1
M. Wt: 234.5
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Description

2,4,6-Trichloropyrido[3,4-d]pyrimidine (CAS 2143878-49-1) is a versatile and multifunctional chemical scaffold of significant interest in medicinal chemistry and drug discovery. Its high-value application lies in its role as a key synthetic intermediate for the development of potent kinase inhibitors. The trichloro-pyridopyrimidine core serves as an excellent precursor for the regioselective introduction of diverse substituents via nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions, allowing for the creation of extensive compound libraries. This scaffold is particularly prominent in the design of novel anticancer agents. Research has identified pyrido[3,4-d]pyrimidine derivatives as highly active and selective inhibitors of Monopolar spindle 1 (Mps1) kinase, a promising therapeutic target for cancer treatment . The overexpression of Mps1 is associated with various cancers, and its inhibition can severely reduce the viability of human cancer cells, making this chemical class a focal point in oncology research . Furthermore, pyridopyrimidines, in general, are recognized as privileged structures in drug discovery, finding applications as inhibitors for a range of other critical targets, including dihydrofolate reductase (DHFR), cyclin-dependent kinases (CDK), and mTOR . As a highly functionalized intermediate, this compound provides researchers with a strategic starting point to explore structure-activity relationships and optimize drug-like properties. Proper storage at 2-8°C under an inert atmosphere is recommended to maintain the stability and reactivity of this compound . This product is intended for research purposes and is not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H2Cl3N3 B6166835 2,4,6-trichloropyrido[3,4-d]pyrimidine CAS No. 2143878-49-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4,6-trichloropyrido[3,4-d]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl3N3/c8-5-1-3-4(2-11-5)12-7(10)13-6(3)9/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRLOEVRFKDKTKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CN=C1Cl)N=C(N=C2Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,4,6 Trichloropyrido 3,4 D Pyrimidine

Historical Development of Pyrido[3,4-d]pyrimidine (B3350098) Chlorination Protocols

The chlorination of the pyrido[3,4-d]pyrimidine ring system is rooted in the broader history of pyrimidine (B1678525) chemistry. Early methods for the synthesis of chlorinated pyrimidines often relied on harsh reagents and conditions. A common precursor for the synthesis of 2,4,6-trichloropyrimidine (B138864) is barbituric acid. chemicalbook.comgoogle.comgoogle.com The historical process for preparing 2,4,6-trichloropyrimidine involved reacting barbituric acid with phosphorus oxychloride (POCl₃) in the presence of a tertiary amine like dimethylaniline. google.com This method, however, was associated with disadvantages, including aqueous workup procedures. google.com

Subsequent advancements led to the use of a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) for the chlorination of barbituric acid. google.com This two-step process, where barbituric acid is first reacted with POCl₃ and then with PCl₅ or reactants that form it in situ (like phosphorus trichloride and chlorine), offered improved yields, generally ranging from 80 to 95%. google.com A key advantage of this later method was the ability to obtain a product that is essentially free of 2,4,5,6-tetrachloropyrimidine and water, with no chlorination observed at the 5-position of the pyrimidine ring. google.com

While direct historical accounts of the chlorination of pyrido[3,4-d]pyrimidine-2,4,6-trione are not extensively documented, the synthetic strategies employed for 2,4,6-trichloropyrimidine provide a foundational framework. It is plausible that early syntheses of 2,4,6-trichloropyrido[3,4-d]pyrimidine would have adapted these established chlorination protocols, using the corresponding trihydroxy- or oxo-precursors of the pyrido[3,4-d]pyrimidine scaffold. The challenges in these early methods likely included managing the reactivity of the fused pyridine (B92270) ring and achieving selective chlorination without unwanted side reactions.

Optimized Preparation of this compound

Modern synthetic chemistry focuses on optimizing reaction pathways to improve yield, purity, and efficiency while minimizing environmental impact. The preparation of this compound can be approached through multi-step syntheses, one-pot strategies, and the application of green chemistry principles.

Multi-Step Approaches from Precursors

A logical multi-step synthetic route to this compound would commence with the construction of the core pyrido[3,4-d]pyrimidine skeleton, followed by chlorination. A plausible precursor for this transformation is pyrido[3,4-d]pyrimidine-2,4,6-trione. The synthesis of this trione can be envisioned through the cyclization of appropriate pyridine and pyrimidine precursors.

Once the pyrido[3,4-d]pyrimidine-2,4,6-trione is obtained, the critical chlorination step can be performed. Drawing parallels from the synthesis of the isomeric 2,4,6-trichloro-pyrido[2,3-d]pyrimidine, a robust method would involve the use of a potent chlorinating agent. chemicalbook.com For instance, the synthesis of 2,4,6-trichloro-pyrido[2,3-d]pyrimidine is achieved by treating 6-chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione with P,P-dichlorophenylphosphine oxide at elevated temperatures. chemicalbook.com A similar strategy could be adapted for the chlorination of pyrido[3,4-d]pyrimidine-2,4,6-trione.

Table 1: Proposed Multi-Step Synthesis of this compound

StepStarting MaterialReagents and ConditionsProduct
1Appropriate pyridine and pyrimidine precursorsCyclization reactionPyrido[3,4-d]pyrimidine-2,4,6-trione
2Pyrido[3,4-d]pyrimidine-2,4,6-trionePOCl₃ / PCl₅, heatThis compound

One-Pot Reaction Strategies and Process Optimization

One-pot reactions offer a significant advantage in terms of efficiency and resource utilization by combining multiple reaction steps in a single vessel without the isolation of intermediates. The development of a one-pot synthesis for this compound would be a significant advancement.

Such a strategy could involve the in-situ formation of the pyrido[3,4-d]pyrimidine core from acyclic precursors, followed by immediate chlorination. For instance, a multicomponent reaction involving a suitably functionalized pyridine derivative, a C3-synthon, and a urea or thiourea equivalent could form the pyrimidine ring, which then undergoes intramolecular cyclization and subsequent chlorination in the same reaction vessel.

Process optimization would focus on several key parameters:

Choice of Chlorinating Agent: While the classic POCl₃/PCl₅ mixture is effective, exploring other reagents could lead to milder reaction conditions and improved selectivity.

Solvent and Catalyst: The selection of an appropriate solvent and catalyst system is crucial for maximizing yield and minimizing reaction time.

Temperature and Reaction Time: Careful control of these parameters is essential to ensure complete conversion and prevent the formation of byproducts.

Table 2: Parameters for Optimization of a One-Pot Synthesis

ParameterVariables to be TestedDesired Outcome
Chlorinating AgentPOCl₃, PCl₅, SOCl₂, Oxalyl ChlorideHigh yield, high purity, mild conditions
SolventHigh-boiling point inert solvents (e.g., sulfolane, dichlorobenzene)Good solubility of reactants, non-reactive
CatalystLewis acids, tertiary aminesIncreased reaction rate, improved selectivity
TemperatureRange from 100°C to 180°CComplete reaction with minimal degradation
Reaction TimeMonitored by TLC or LC-MSOptimal time for maximum yield

Implementation of Green Chemistry Principles in Synthetic Routes

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netfrontiersin.org The application of these principles to the synthesis of this compound is crucial for developing sustainable manufacturing processes.

Key areas for implementing green chemistry include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. One-pot and multicomponent reactions are inherently more atom-economical. nih.govscirp.orgresearchgate.netresearchgate.net

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives. For example, solvent-free chlorination protocols have been developed for other heterocyclic systems and could be adapted here. nih.gov The use of equimolar amounts of POCl₃ in a sealed reactor represents a greener approach to chlorination. nih.gov

Energy Efficiency: Utilizing methods that reduce energy consumption, such as microwave-assisted synthesis, which can often lead to shorter reaction times and higher yields. nih.gov

Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents. The development of recyclable catalysts would further enhance the green credentials of the synthesis.

Table 3: Green Chemistry Approaches for the Synthesis of this compound

Green Chemistry PrincipleApplication in SynthesisPotential Benefits
Atom Economy One-pot, three-component synthesis from acyclic precursors.Reduced waste, higher efficiency.
Safer Solvents Solvent-free reaction conditions or use of greener solvents like ionic liquids.Reduced environmental impact and health hazards.
Energy Efficiency Microwave-assisted chlorination.Faster reaction times, lower energy consumption.
Catalysis Use of a recyclable solid acid catalyst for cyclization and chlorination.Reduced waste, lower cost, easier purification.

By integrating these green chemistry principles, the synthesis of this compound can be made more environmentally benign and economically viable.

Chemical Reactivity and Functionalization of 2,4,6 Trichloropyrido 3,4 D Pyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the pyrido[3,4-d]pyrimidine (B3350098) ring system, exacerbated by the inductive effect of the three chlorine atoms, renders it highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity provides a powerful tool for the introduction of a wide range of functional groups.

Regioselective Substitution at C-2, C-4, and C-6 Positions

A key feature of the SNAr reactions of 2,4,6-trichloropyrido[3,4-d]pyrimidine is the potential for regioselective substitution. The three chlorine atoms at the C-2, C-4, and C-6 positions exhibit differential reactivity, allowing for controlled, stepwise functionalization. Generally, the C-4 and C-6 positions are more activated towards nucleophilic attack than the C-2 position. This is attributed to the para and ortho positions of these carbons relative to the ring nitrogens, which effectively stabilize the negatively charged Meisenheimer intermediate formed during the reaction. The C-2 position, situated between two nitrogen atoms, is comparatively less reactive. stackexchange.com This inherent difference in reactivity forms the basis for regioselective synthesis.

Influence of Nucleophile Type and Reaction Conditions on Selectivity

The regioselectivity of SNAr reactions on this compound is not solely dictated by the inherent electronic properties of the substrate but is also significantly influenced by the nature of the nucleophile and the reaction conditions employed.

The type of nucleophile plays a crucial role in determining the site of substitution. For instance, reactions with amines often show a preference for the C-4 position under standard conditions. researchgate.net However, this selectivity can be modulated. Studies on the related 2,4,6-trichloropyrimidine (B138864) have shown that the use of specific solvents can influence the isomeric ratio of the products. researchgate.net For example, in the reaction with anilines, ethanol (B145695) as a solvent favored the formation of the 4-substituted product. researchgate.net

Reaction conditions such as temperature, solvent, and the presence of a base are critical parameters for controlling regioselectivity. For instance, in the amination of 6-aryl-2,4-dichloropyrimidines, a related system, the use of LiHMDS as a base with a palladium catalyst was effective for reactions with aliphatic secondary amines, while aromatic amines required no catalyst to achieve high regioselectivity for the C-4 position. acs.org

Sequential SNAr for Diverse Multi-Substituted Derivatives

The differential reactivity of the chloro-substituents can be strategically exploited to perform sequential SNAr reactions, enabling the synthesis of a wide array of di- and tri-substituted pyrido[3,4-d]pyrimidine derivatives. nih.gov By carefully selecting the nucleophile and controlling the reaction conditions, it is possible to first substitute the most reactive position (typically C-4 or C-6), followed by the substitution of the less reactive positions in subsequent steps. This stepwise approach provides a powerful strategy for building molecular complexity and accessing libraries of compounds with diverse substitution patterns. For example, a solid-phase synthesis of 2,4,8-trisubstituted pyrimidino[5,4-d]pyrimidines has been developed, which involves three controlled SNAr reactions. nih.gov

Table 1: Regioselectivity in Nucleophilic Aromatic Substitution of Chloro-pyrimidines

Substrate Nucleophile Conditions Major Product Reference
2,4,6-Trichloropyrimidine Anilines Ethanol 4-Substituted-2,6-dichloropyrimidine researchgate.net
6-Aryl-2,4-dichloropyrimidine Aliphatic secondary amines LiHMDS, Pd catalyst C4-Substituted product acs.org
6-Aryl-2,4-dichloropyrimidine Aromatic amines No catalyst C4-Substituted product acs.org
2,4-Diazidopyrido[3,2-d]pyrimidine Thiols K₂CO₃/DMF or NEt₃/DCM C-4 Substituted product nih.gov

Transition-Metal-Catalyzed Cross-Coupling Reactions

Beyond SNAr reactions, this compound is an excellent substrate for transition-metal-catalyzed cross-coupling reactions, which are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling for Carbon-Carbon Bond Formation

The Suzuki-Miyaura coupling reaction, a palladium-catalyzed cross-coupling between an organoboron compound and an organic halide or triflate, is a particularly valuable method for the functionalization of this compound. libretexts.org This reaction allows for the introduction of a wide variety of aryl and heteroaryl groups onto the pyrido[3,4-d]pyrimidine scaffold. nih.govchemistryviews.org

Similar to SNAr reactions, regioselectivity is a key consideration in Suzuki-Miyaura couplings of this compound. The different electronic environments of the C-2, C-4, and C-6 positions allow for selective coupling reactions. The C-4 and C-6 positions are generally more reactive towards Suzuki-Miyaura coupling than the C-2 position.

By carefully controlling the reaction conditions, such as the choice of palladium catalyst, ligand, base, and solvent, it is possible to achieve regioselective mono-, di-, or even tri-arylation. For example, in the related 2,4,6-trichloropyrimidine system, regioselective double Suzuki couplings have been developed. Furthermore, studies on other halogenated pyridopyrimidines have demonstrated that sequential Suzuki-Miyaura reactions can be employed to introduce different aryl groups at specific positions. unifr.ch The ability to perform regioselective arylations and heteroarylations opens up vast possibilities for creating complex molecules with tailored electronic and steric properties.

Table 2: Regioselective Suzuki-Miyaura Coupling of Halogenated Pyrimidines

Substrate Boronic Acid Catalyst System Major Product Reference
2,4,6-Trichloropyrimidine Arylboronic acid Pd catalyst 4-Aryl-2,6-dichloropyrimidine
3,4,5-Tribromo-2,6-dimethylpyridine 2-Methoxyphenylboronic acid Pd catalyst Regio- and atropselective products beilstein-journals.orgnih.gov
Pyrrolo[2,3-d]pyrimidines Arylboronic acids Pd(OAc)₂, TEMPO, CF₃CO₂H C6-arylated product chemistryviews.org
Mechanistic Studies on Halogen Discrimination in Coupling Reactions

The selective functionalization of this compound is predicated on the differential reactivity of its three chlorine substituents. The positions C4, C2, and C6 exhibit distinct electronic environments, which allows for controlled, stepwise reactions. The reactivity is governed by the electron-deficient nature of the pyridopyrimidine ring system, which is further influenced by the nitrogen atoms.

In related polyhalogenated pyridopyrimidine systems, such as 2,4,6-trihalogenopyrido[2,3-d]pyrimidines, the typical order of reactivity for palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura coupling, has been established as C4 > C2 > C6. sci-hub.seacademie-sciences.fr This selectivity is attributed to the electronic effects within the molecule, where the C4 position is the most electron-deficient and therefore most susceptible to oxidative addition by a palladium(0) catalyst. sci-hub.se The C2 position is the next most reactive, followed by the C6 position.

This principle of halogen discrimination allows for a regioselective approach to synthesizing 2,4,6-trisubstituted pyrido[2,3-d]pyrimidines from the corresponding trichloro-derivative. academie-sciences.frresearchgate.net By carefully controlling the reaction conditions and stoichiometry of the reagents, each chlorine atom can be substituted in a stepwise manner. For instance, using one equivalent of a boronic acid in a Suzuki-Miyaura reaction will preferentially yield the C4-substituted product. sci-hub.se A subsequent coupling reaction can then be performed to functionalize the C2 position, and finally the C6 position. sci-hub.seacademie-sciences.fr

While direct mechanistic studies on this compound are not extensively documented, the electronic principles from analogous systems like pyrido[2,3-d]pyrimidines and 2,4-dichloro-6-arylpyrimidines provide a strong predictive model for its reactivity. sci-hub.seacs.org The nitrogen atom in the pyridine (B92270) ring of the [3,4-d] isomer influences the electron density at the adjacent carbon atoms, which is a key factor in determining the regioselectivity of these coupling reactions.

Buchwald-Hartwig Amination for Carbon-Nitrogen Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, and it is highly applicable to the functionalization of this compound. wikipedia.orglibretexts.org This reaction allows for the introduction of a wide range of primary and secondary amines onto the pyridopyrimidine core. wikipedia.orgnih.gov

The general mechanism of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally reductive elimination to yield the aminated product and regenerate the palladium(0) catalyst. wikipedia.orglibretexts.org

The regioselectivity of the Buchwald-Hartwig amination on this compound is expected to follow the same pattern as other palladium-catalyzed reactions, with the C4 position being the most reactive. Studies on the amination of 6-aryl-2,4-dichloropyrimidines have shown that highly regioselective substitution at the C4 position can be achieved. acs.org In some cases, the amination of aromatic amines can proceed with high regioselectivity even without a palladium catalyst, driven by the strong electron-withdrawing nature of the pyrimidine (B1678525) ring. acs.org

The choice of palladium catalyst, ligand, and base is crucial for the success of the Buchwald-Hartwig amination. libretexts.org A variety of catalyst systems have been developed to accommodate a broad scope of amine and aryl halide coupling partners. wikipedia.org For instance, sterically hindered phosphine (B1218219) ligands are often employed to promote the reductive elimination step and prevent side reactions. wikipedia.org

Table 1: Representative Conditions for Buchwald-Hartwig Amination of Chloro-substituted Pyrimidines This table is illustrative and based on reactions with related pyrimidine compounds.

Substrate Amine Catalyst System Base Solvent Yield of C4-substituted product Reference
6-aryl-2,4-dichloropyrimidine Aliphatic secondary amines Pd(0) catalyst LiHMDS - High regioselectivity acs.org
6-aryl-2,4-dichloropyrimidine Aromatic amines No catalyst needed - - High regioselectivity acs.org
5-halo-2-substituted pyrimidine Various amines Pd catalyst, phosphine ligand Various Dioxane, Toluene Good to high researchgate.net

Other Palladium-Catalyzed Coupling Methodologies

Beyond the Buchwald-Hartwig amination, other palladium-catalyzed cross-coupling reactions are instrumental in the functionalization of this compound. The Suzuki-Miyaura and Sonogashira reactions are particularly noteworthy for forming carbon-carbon bonds.

The Suzuki-Miyaura coupling reaction, which couples an organoboron compound with a halide, is widely used to introduce aryl and heteroaryl substituents. researchgate.netresearchgate.net As discussed previously, this reaction proceeds with high regioselectivity on trihalogenated pyridopyrimidines, allowing for the stepwise substitution at the C4, C2, and C6 positions. sci-hub.seacademie-sciences.fr

Table 2: Conditions for Suzuki-Miyaura Coupling of Trihalogenated Pyrido[2,3-d]pyrimidines This table is illustrative and based on reactions with the related pyrido[2,3-d]pyrimidine (B1209978) isomer.

Reaction Step Reagents Catalyst System Base Solvent Yield Reference
C4-arylation 1 equiv. p-methoxyphenylboronic acid Pd(PPh₃)₄ (5 mol%) K₂CO₃ Toluene 83% sci-hub.se
C2-heteroarylation 3-thienylboronic acid Pd(PPh₃)₄ Na₂CO₃ Toluene/Ethanol 83% sci-hub.seacademie-sciences.fr
C6-arylation Arylboronic acid Pd(PPh₃)₄ Na₂CO₃ Toluene/Ethanol Good sci-hub.se

The Sonogashira coupling , which involves the reaction of a terminal alkyne with an aryl or vinyl halide, provides a route to introduce alkynyl functionalities. These alkynyl-substituted pyridopyrimidines can serve as versatile intermediates for further transformations.

Strategic Functional Group Transformations

Reductive Dehalogenation Studies

Reductive dehalogenation is a key transformation for removing chlorine substituents, which can be useful for synthesizing less substituted pyridopyrimidine derivatives or as a final step after using a chlorine atom as a directing group. Several methods have been investigated for the dehalogenation of chloropyrimidines. oregonstate.edu

Catalytic hydrogenation is a common method, often employing a palladium catalyst on a support such as carbon (Pd/C) or calcium carbonate. oregonstate.edu The reaction is typically carried out in the presence of a base, such as magnesium oxide or sodium hydroxide, to neutralize the hydrogen chloride that is formed. oregonstate.edu

Alternatively, metallic reducing agents like zinc dust in an aqueous alkaline medium have been used to dechlorinate amin-chloropyrimidines. oregonstate.edu Raney nickel has also been shown to be effective for both dehalogenation and desulfurization reactions in related systems. oregonstate.edu The choice of reducing agent and reaction conditions can influence the selectivity and efficiency of the dehalogenation process. While these methods have been applied to various chloropyrimidines, their application to this compound would allow for the synthesis of mono- and di-substituted derivatives that are not directly accessible through substitution reactions alone.

Introduction of Oxygen and Sulfur Functionalities via Nucleophilic Pathways

The introduction of oxygen and sulfur functionalities onto the this compound core can be achieved through nucleophilic aromatic substitution (SNAr) reactions. wikipedia.orgpressbooks.pub The electron-deficient nature of the pyridopyrimidine ring system makes it susceptible to attack by nucleophiles, particularly at the C4 and C2 positions. wikipedia.orgnih.gov

In an SNAr reaction, a nucleophile attacks the carbon atom bearing a leaving group (in this case, a chlorine atom), forming a resonance-stabilized intermediate known as a Meisenheimer complex. pressbooks.publibretexts.org Subsequent loss of the leaving group restores the aromaticity of the ring and yields the substituted product. pressbooks.pub

For the introduction of oxygen functionalities, alkoxides (RO⁻) or phenoxides (ArO⁻) can be used as nucleophiles. Similarly, for sulfur functionalities, thiolates (RS⁻) or thiophenoxides (ArS⁻) are effective nucleophiles. Studies on related diazidopyrido[3,2-d]pyrimidines have shown that S-nucleophiles often provide higher yields compared to O-nucleophiles in SNAr reactions. nih.gov

The reactivity order for SNAr reactions on this compound is expected to be C4 > C2 > C6, consistent with the trend observed in palladium-catalyzed coupling reactions. This allows for the selective introduction of oxygen or sulfur functionalities at the most reactive C4 position by controlling the reaction conditions.

Strategic Applications As a Versatile Synthetic Scaffold

Design and Synthesis of Diversified Chemical Libraries Based on the Pyrido[3,4-d]pyrimidine (B3350098) Core

The trifunctional nature of 2,4,6-trichloropyrido[3,4-d]pyrimidine makes it an exceptional starting point for the creation of diversified chemical libraries. The differential reactivity of the chlorine atoms allows for a controlled, stepwise introduction of various substituents. This regioselectivity is crucial for generating libraries where structural diversity is systematically explored around a common core.

Research on the closely related 2,4,6-trichloropyrimidine (B138864) has demonstrated that nucleophilic aromatic substitution (SNAr) reactions can be controlled to achieve selective functionalization. For instance, the reaction of 2,4,6-trichloropyrimidine with substituted anilines has shown that monosubstitution occurs preferentially at the C4 position. researchgate.net This principle of differential reactivity is directly applicable to the pyrido[3,4-d]pyrimidine scaffold. The chlorine at the C4 position is generally the most susceptible to nucleophilic attack, followed by the C2 and then the C6 positions. This hierarchy allows chemists to introduce a specific moiety at C4, then a different one at C2, and a third at C6 by carefully controlling reaction conditions and nucleophile choice.

This strategic approach enables the synthesis of large arrays of compounds from a single, common intermediate. For example, a library can be constructed by reacting this compound with a set of primary amines to functionalize the C4 position. The resulting pool of 4-amino-2,6-dichloropyrido[3,4-d]pyrimidines can then be further diversified by reacting them with a different set of nucleophiles or through palladium-catalyzed cross-coupling reactions at the C2 and C6 positions.

While direct library synthesis from this compound is a projected application based on its structure, studies on related compounds underscore the viability of this core for creating diverse derivatives. For example, a series of 4-substituted 2-aminopyrido[3,4-d]pyrimidine derivatives were synthesized as potential anticancer agents starting from an appropriate precursor. nih.gov These syntheses involved nucleophilic aromatic substitutions and palladium-catalyzed cross-coupling reactions at the C4 position, highlighting the chemical tractability of this site for introducing diversity. nih.gov

Table 1: Examples of Substitutions on the Pyrido[3,4-d]pyrimidine Core for Library Generation

Position Reaction Type Reagents/Catalysts Resulting Moiety
C4 Nucleophilic Aromatic Substitution Various amines, alcohols, thiols Substituted amino, alkoxy, or thioether groups
C4 Suzuki Coupling Aryl/heteroaryl boronic acids, Pd catalyst Aryl or heteroaryl groups
C2 Nucleophilic Aromatic Substitution Amines (under more forcing conditions) Substituted amino groups

Utility in the Construction of Complex Fused Heterocyclic Ring Systems

The this compound scaffold is not only a template for substituent diversification but also a valuable precursor for building more complex, polycyclic heterocyclic systems. The chlorine atoms can serve as leaving groups in intramolecular or intermolecular cyclization reactions, leading to the formation of new fused rings.

A powerful demonstration of this concept is seen with the analogous compound, 2,4,6-trichloropyrimidine-5-carbaldehyde. This molecule has been used to synthesize tricyclic pyridodipyrimidine systems. nih.gov For example, its reaction with 6-(substituted-amino)-3-methylpyrimidine-2,4(1H,3H)-dione leads to the formation of a new pyridine (B92270) ring, resulting in a disubstituted-tricyclic-tetraone/trione system. nih.gov This type of condensation reaction, where the formyl group and a chlorine atom participate in the cyclization, illustrates a clear pathway for expanding the heterocyclic framework.

Applying this logic to this compound, one can envision numerous strategies for ring annulation. For instance, if one of the chlorine atoms is substituted with a group containing a nucleophilic center (e.g., an amino or hydroxyl group at the end of an alkyl chain), a subsequent intramolecular cyclization could form a new ring fused to the pyridopyrimidine core.

Furthermore, the diazido derivative, 2,4-diazidopyrido[3,2-d]pyrimidine (a structural isomer), has been shown to undergo reactions to form fused tetrazolo rings. nih.gov This highlights the potential for converting the chloro groups of this compound into other reactive functionalities, like azides, which can then be used in cycloaddition or other ring-forming reactions to build novel, complex heterocyclic structures such as pyrido[4',3':4,5]thieno[2,3-d]pyrimidines and related systems. nih.govresearchgate.net

Chemosynthetic Exploration for Structure-Reactivity Relationship (SRR) Analysis of Derivatives

Structure-Reactivity Relationship (SRR) analysis is a fundamental aspect of physical organic chemistry that investigates how the structure of a molecule influences its chemical reactivity. The this compound scaffold is an ideal platform for such studies. The ability to selectively and sequentially modify the three chloro positions allows for the systematic evaluation of electronic and steric effects on the molecule's reactivity.

By creating a series of monosubstituted derivatives at the C4 position with groups of varying electronic properties (e.g., electron-donating and electron-withdrawing), researchers can quantify the impact of these substituents on the reactivity of the remaining chlorine atoms at C2 and C6. For example, a study on the reaction of 2,4,6-trichloropyrimidine with various 4-substituted anilines found that the yields of the isomeric products correlated with the Hammett constants of the substituents on the aniline (B41778) ring, providing a quantitative measure of the electronic effects on the reaction's regioselectivity. researchgate.net

Table 2: Illustrative SRR Study Design for Pyrido[3,4-d]pyrimidine Derivatives

Position Modified Variable Substituent (R) Property Modulated Measured Outcome
C4 -NH2, -OCH3, -CH3, -H, -Cl, -NO2 Electron-donating/withdrawing ability Reactivity/regioselectivity of subsequent substitution at C2/C6
C2 -NH(alkyl), -NH(aryl) Steric bulk Rate of substitution at C6

This systematic approach allows for a deep understanding of the electronic communication within the fused heterocyclic system. The data gathered from such SRR analyses are invaluable for predicting the outcome of reactions and for the rational design of synthetic routes to complex target molecules. Furthermore, these principles directly inform Structure-Activity Relationship (SAR) studies in medicinal chemistry, where understanding how structural modifications impact biological activity is paramount for drug discovery. google.comresearchgate.net

Computational and Theoretical Investigations of 2,4,6 Trichloropyrido 3,4 D Pyrimidine

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for understanding the intrinsic properties of molecules. For the broader class of pyrido[3,4-d]pyrimidines, these studies would typically investigate:

Molecular Geometry: Optimization of the ground state geometry to determine bond lengths, bond angles, and dihedral angles.

Electronic Properties: Calculation of molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and stability.

Charge Distribution: Analysis of the distribution of electron density using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis. This helps to identify electrophilic and nucleophilic sites within the molecule. For 2,4,6-trichloropyrido[3,4-d]pyrimidine, the carbon atoms attached to the chlorine atoms would be expected to be highly electrophilic.

Reactivity Descriptors: Calculation of global and local reactivity descriptors, such as chemical potential, hardness, softness, and the Fukui function. These parameters can predict the most likely sites for electrophilic, nucleophilic, and radical attack.

A hypothetical table of calculated electronic properties for this compound, based on typical values for similar heterocyclic compounds, is presented below.

ParameterHypothetical ValueSignificance
HOMO Energy-7.2 eVRelates to the ability to donate electrons.
LUMO Energy-2.5 eVRelates to the ability to accept electrons.
HOMO-LUMO Gap4.7 eVIndicates chemical stability.
Dipole Moment2.1 DReflects the overall polarity of the molecule.

These are hypothetical values for illustrative purposes and are not derived from actual calculations on this compound.

Mechanistic Elucidation of Key Transformations via Computational Modeling

Computational modeling is instrumental in elucidating the reaction mechanisms of complex organic transformations. For a highly functionalized molecule like this compound, key transformations of interest would include nucleophilic aromatic substitution (SNAr) reactions at the chlorinated positions.

Computational studies in this area would typically involve:

Transition State Searching: Locating the transition state structures for each step of a proposed reaction mechanism.

Activation Energy Barriers: Calculating the energy barriers associated with each transition state to determine the feasibility and rate of a reaction pathway.

Reaction Pathway Analysis: Mapping the entire potential energy surface of a reaction to identify intermediates and alternative pathways.

Research on related 2,4,6-trisubstituted pyrido[3,4-d]pyrimidine (B3350098) derivatives has utilized molecular docking to predict binding modes with biological targets like Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK). researchgate.net These studies suggest that the substituents at the 2, 4, and 6 positions play a crucial role in the interaction with the receptor, often forming key hydrogen bonds and hydrophobic interactions. researchgate.net While not a mechanistic study of the compound itself, it highlights the importance of the substitution pattern for its chemical interactions.

Conformational Analysis and Molecular Dynamics Simulations of the Core Scaffold

Conformational analysis and molecular dynamics (MD) simulations provide insights into the three-dimensional structure and dynamic behavior of molecules over time. For the pyrido[3,4-d]pyrimidine scaffold, these investigations would reveal:

Conformational Preferences: Identifying the most stable conformations of the molecule and the energy barriers between them. The pyrido[3,4-d]pyrimidine core is largely planar, but substituents can introduce conformational flexibility.

Molecular Flexibility: Assessing the degree of flexibility in different parts of the molecule, which can be important for its interaction with biological macromolecules.

Solvent Effects: Simulating the behavior of the molecule in different solvent environments to understand how the solvent influences its conformation and dynamics.

While specific MD simulations for this compound are not documented, studies on other pyridopyrimidine derivatives have employed these techniques to assess the stability of ligand-protein complexes. nih.govnih.gov These simulations often analyze parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to understand the stability and flexibility of the compound within a binding site. nih.govnih.gov

A hypothetical data table summarizing results from a molecular dynamics simulation is shown below.

Simulation ParameterHypothetical ResultInterpretation
Average RMSD of the Scaffold0.8 ÅIndicates high structural stability of the core ring system.
RMSF of Chlorine Atoms1.2 ÅSuggests some flexibility of the exocyclic chloro-substituents.
Solvent Accessible Surface Area350 ŲProvides a measure of the molecule's exposure to the solvent.

These are hypothetical values for illustrative purposes and are not derived from a specific simulation of this compound.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes for Functionalized Derivatives

The advancement of synthetic methodologies for 2,4,6-trichloropyrido[3,4-d]pyrimidine and its derivatives is paramount for unlocking its full potential. While traditional methods often rely on harsh reagents and conditions, future research will gravitate towards more sustainable and efficient approaches.

One key area of development will be the refinement of the initial synthesis of the trichlorinated scaffold. The current synthesis from 6-chloropyrido[3,4-d]pyrimidine (B1592607) using phosphorus oxychloride (POCl₃) and a base like N,N-diisopropylethylamine (DIEA) is effective but could be improved in terms of atom economy and waste reduction. Future investigations may explore catalytic methods or flow chemistry processes to enhance the sustainability of this transformation.

Furthermore, the development of one-pot, multicomponent reactions will be a significant focus. These strategies offer the ability to construct complex molecular architectures from simple starting materials in a single synthetic operation, thereby reducing the number of steps, solvent waste, and purification efforts. For instance, multicomponent reactions involving this compound, an amine, and a third reactive partner could provide rapid access to a diverse library of substituted pyrido[3,4-d]pyrimidines. The use of green catalysts, such as nano ZnO, and alternative energy sources like microwave irradiation could further enhance the environmental credentials of these synthetic routes. researchgate.net

The exploration of C-H activation and functionalization represents another promising frontier. Direct C-H functionalization of the pyridine (B92270) ring, if regioselectively controlled, would provide a more atom-economical approach to derivatization compared to traditional cross-coupling reactions that require pre-functionalized starting materials.

Below is a table summarizing potential sustainable synthetic strategies for functionalized this compound derivatives.

Synthetic StrategyPotential AdvantagesKey Research Focus
Catalytic ChlorinationReduced waste, milder conditionsDevelopment of novel, recyclable catalysts
Flow ChemistryImproved safety, scalability, and controlOptimization of reactor design and reaction parameters
Multicomponent ReactionsIncreased efficiency, diversityDiscovery of new reaction partners and catalysts
C-H FunctionalizationHigh atom economy, reduced stepsAchieving high regioselectivity and functional group tolerance

Exploration of Unprecedented Reactivity Patterns and Selectivity Control

The three distinct chlorine atoms on the this compound core offer a playground for investigating selective functionalization. The inherent electronic differences between the pyrimidine (B1678525) and pyridine rings, as well as the positions of the chlorine atoms, can be exploited to achieve regioselective transformations.

Future research will delve deeper into understanding and controlling the reactivity of each position. This includes:

Sequential and Site-Selective Substitutions: Developing robust protocols for the selective replacement of one, two, or all three chlorine atoms is a primary objective. This could be achieved by carefully tuning reaction conditions such as temperature, solvent, and the nature of the nucleophile or coupling partner. For example, nucleophilic aromatic substitution (SNAr) reactions could be controlled to favor substitution at the C4 position, which is often the most electrophilic.

Orthogonal Reactivity: The development of orthogonal strategies, where different chlorine atoms can be selectively addressed in the presence of others, will be a key area of investigation. This could involve the use of protecting groups or the strategic application of different catalytic systems that exhibit unique selectivities.

Magnesiation and other Metal-Mediated Reactions: The use of modern organometallic techniques, such as selective magnesiation with reagents like TMPMgCl·LiCl, could enable the introduction of a wide range of electrophiles at specific positions. nih.gov This method has been successfully applied to other pyrimidine derivatives and holds significant promise for the regioselective functionalization of the trichlorinated scaffold. nih.gov

Controlling Regioselectivity in Cross-Coupling Reactions: While palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination are powerful tools, controlling regioselectivity in a polychlorinated system can be challenging. Future work will focus on the design of new ligands and catalytic systems that can differentiate between the C2, C4, and C6 positions, allowing for programmed and selective functionalization.

The table below outlines potential strategies for achieving selectivity in the functionalization of this compound.

Reactivity AspectStrategyExpected Outcome
Site-SelectivityKinetic vs. Thermodynamic ControlPreferential substitution at a specific chlorine position
Orthogonal FunctionalizationUse of distinct catalytic systemsStepwise derivatization of multiple positions
Metal-Mediated C-Cl Bond ActivationDirected ortho-metalation, selective magnesiationIntroduction of diverse functional groups with high regiocontrol
Ligand-Controlled CatalysisDesign of sterically and electronically tuned ligandsEnhanced selectivity in cross-coupling reactions

Advanced Derivatization Strategies for Accessing Architecturally Complex Molecules

Building upon the foundations of novel synthetic routes and controlled reactivity, future research will focus on leveraging this compound as a platform for the synthesis of architecturally complex and functionally rich molecules.

This will involve multi-step synthetic sequences where the initial functionalization of the trichlorinated core is followed by further transformations to build intricate molecular frameworks. For example, after a selective Suzuki coupling at the C6 position, the remaining chlorine atoms at C2 and C4 can serve as handles for subsequent annulation reactions to form polycyclic systems.

The concept of "scaffold-hopping" and the bioisosteric replacement of known pharmacophores with the pyrido[3,4-d]pyrimidine (B3350098) core will continue to be a fruitful area of research. researchgate.net By strategically decorating the scaffold with various functional groups, it is possible to mimic the key interactions of known bioactive molecules while potentially improving their pharmacological profiles.

Advanced derivatization will also encompass the synthesis of macrocycles and other topologically complex structures. By introducing reactive functional groups at two or more positions on the pyrido[3,4-d]pyrimidine ring, intramolecular cyclization reactions can be employed to construct novel macrocyclic architectures with unique three-dimensional shapes.

The table below highlights some advanced derivatization strategies.

Derivatization StrategyApproachPotential Application
Annulation ReactionsIntramolecular cyclizations following initial functionalizationSynthesis of novel polycyclic and fused heterocyclic systems
Scaffold HoppingReplacing core structures of known drugs with the pyrido[3,4-d]pyrimidine scaffoldDiscovery of new drug candidates with improved properties
MacrocyclizationIntramolecular coupling of bifunctionalized derivativesDevelopment of conformationally constrained molecules with high target affinity
Late-Stage FunctionalizationModification of complex derivatives in the final steps of a synthesisRapid generation of analogs for structure-activity relationship studies

Q & A

Q. What synthetic methodologies are most effective for preparing 2,4,6-trichloropyrido[3,4-d]pyrimidine?

The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions. For example, regioselective substitutions at the 2-, 4-, and 6-positions can be achieved using SNAr with amines or thiols under controlled conditions . Microwave-assisted reactions may enhance efficiency for challenging substitutions. Key intermediates often involve halogenated pyridopyrimidine scaffolds, with characterization via 1^1H/13^{13}C NMR and HPLC to confirm purity and regiochemistry .

Q. How is the structural integrity of this compound validated in synthetic workflows?

Post-synthesis characterization employs spectroscopic techniques (NMR, IR) and mass spectrometry. For example, 1^1H NMR chemical shifts between δ 8.5–9.5 ppm typically confirm aromatic protons on the pyridopyrimidine core. Crystallography or HPLC-MS is used to resolve ambiguities in regiochemistry or purity .

Q. What in vitro assays are recommended for initial biological screening of derivatives?

Derivatives are screened against cancer cell lines (e.g., NCI-60 panel) or parasitic models (e.g., Trypanosoma cruzi, Leishmania). For kinase inhibition, EGFR or Src/Abl enzymatic assays are prioritized. Antiparasitic activity is quantified via IC50_{50} values using β-galactosidase-based assays in host cells (e.g., MRC-5SV2 fibroblasts) .

Advanced Research Questions

Q. How can regioselective functionalization be optimized for target-specific activity?

Substituent effects follow predictable trends:

  • Electron-withdrawing groups (Cl, NO2_2) at the 2- and 4-positions enhance electrophilicity for SNAr, enabling sequential substitutions .
  • Bulky groups (e.g., aryl rings) at the 6-position improve kinase selectivity by sterically blocking off-target interactions . Computational modeling (e.g., molecular docking) guides rational design to optimize binding to EGFR or parasitic enzymes .

Q. What strategies address metabolic instability in pyridopyrimidine derivatives?

Metabolic stability is assessed using liver microsomes (e.g., human/mouse CYP450 and UGT enzymes). For this compound derivatives, halogenation or fluorination at metabolically vulnerable sites (e.g., C7) reduces oxidative degradation. Introducing polar groups (e.g., hydroxyl, amine) enhances solubility without compromising target binding .

Q. How to resolve contradictions in SAR data across studies?

Discrepancies often arise from assay variability (e.g., host cell type, parasite strain). For example, T. cruzi IC50_{50} values vary between MRC-5SV2 and primary macrophages due to differences in drug uptake . Normalize data using reference compounds (e.g., benznidazole for T. cruzi) and validate findings across ≥3 independent replicates .

Methodological Considerations

  • Kinase Inhibition Assays: Use recombinant EGFR or Abl kinases with ATP competition assays. Measure inhibition via fluorescence polarization (e.g., ADP-Glo™) .
  • Antiparasitic Models: For in vivo validation, employ acute Chagas disease murine models with oral dosing (25 mg/kg, 5 days) and monitor parasitemia via qPCR .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.